Artemisinic aldehyde

enzyme kinetics substrate specificity artemisinin biosynthesis

Artemisinic aldehyde (AAA) is a sesquiterpenoid aldehyde that serves as a critical branch-point intermediate in the biosynthesis of the antimalarial endoperoxide artemisinin in Artemisia annua. It occupies a unique position where it can either be reduced by artemisinic aldehyde Δ11(13) reductase (DBR2) to dihydroartemisinic aldehyde (DHAAA)—the direct precursor to artemisinin—or oxidized by CYP71AV1/ALDH1 to artemisinic acid (AA), which leads to arteannuin B.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 125276-60-0
Cat. No. B1255962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemisinic aldehyde
CAS125276-60-0
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CCC(=C2)C)C(=C)C=O
InChIInChI=1S/C15H22O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8-9,11,13-15H,3-7H2,1-2H3/t11-,13+,14+,15+/m1/s1
InChIKeySVAPNGMAOHQQFJ-UNQGMJICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artemisinic Aldehyde (CAS 125276-60-0): Biosynthetic Intermediate and Branch-Point Metabolite in Artemisinin Production


Artemisinic aldehyde (AAA) is a sesquiterpenoid aldehyde that serves as a critical branch-point intermediate in the biosynthesis of the antimalarial endoperoxide artemisinin in Artemisia annua [1]. It occupies a unique position where it can either be reduced by artemisinic aldehyde Δ11(13) reductase (DBR2) to dihydroartemisinic aldehyde (DHAAA)—the direct precursor to artemisinin—or oxidized by CYP71AV1/ALDH1 to artemisinic acid (AA), which leads to arteannuin B [2]. With a molecular formula of C15H22O and molecular weight of 218.33 g/mol, AAA is distinguished from its closest analogs (artemisinic acid CAS 80286-58-4, dihydroartemisinic aldehyde CAS 855425-51-3, and artemisinic alcohol) by its aldehyde functional group at the 12-position and the presence of the Δ11(13) double bond, which is the specific site of enzymatic reduction governing pathway flux toward artemisinin [1][3].

Workflow Artemisinin pathway flux analysis
Key assay DBR2 enzyme kinetics and inhibitor screening
Selection Branch-point metabolite reference standard

Why Artemisinic Aldehyde Cannot Be Replaced by Artemisinic Acid or Dihydroartemisinic Aldehyde in Pathway Analysis


Substituting artemisinic aldehyde with structurally similar intermediates such as artemisinic acid or dihydroartemisinic aldehyde leads to fundamentally different metabolic fates and experimental outcomes. Artemisinic aldehyde is the sole substrate for the branch-point enzyme DBR2 (EC 1.3.1.92), which exhibits a Km of 0.019 mM for AAA—approximately 34-fold lower than for the next-best substrate (+)-carvone at 0.65 mM, and 42-fold lower than for 2-cyclohexen-1-one at 0.79 mM—demonstrating that DBR2 is kinetically tuned specifically for AAA rather than general α,β-unsaturated carbonyls [1][2]. Furthermore, in planta, artemisinic aldehyde accumulation is chemotype-dependent: low-artemisinin-producing (LAP) varieties shunt AAA toward artemisinic acid and arteannuin B, whereas high-artemisinin-producing (HAP) varieties channel it through DBR2 toward artemisinin [3]. Using artemisinic acid or dihydroartemisinic aldehyde as analytical reference standards therefore bypasses this critical branch-point regulation and yields non-representative quantification of pathway flux [3].

Target Artemisinic aldehyde (AAA)
Substitute risk Artemisinic acid lacks the Δ11(13) double bond required for DBR2 reduction; using it bypasses the branch-point regulation entirely.
Target AAA as DBR2 substrate
Substitute risk Dihydroartemisinic aldehyde is a downstream product, not the branch-point substrate; it cannot report on DBR2-mediated flux partitioning.
Target AAA for chemotype profiling
Substitute risk Relying only on artemisinic acid or artemisinin may miss the branch-point accumulation pattern that distinguishes HAP from LAP varieties.

Quantitative Differential Evidence for Artemisinic Aldehyde Versus Closest Analogs


DBR2 Substrate Affinity: Artemisinic Aldehyde Km Is 34- to 42-Fold Lower Than Alternative Substrates

Artemisinic aldehyde is the preferred physiological substrate for the branch-point reductase DBR2 (EC 1.3.1.92), with an apparent Km of 0.019 mM at 30°C, pH 7.5. In direct comparison, DBR2 exhibits a Km of 0.65 mM for (+)-carvone and 0.79 mM for 2-cyclohexen-1-one under identical assay conditions, corresponding to 34-fold and 42-fold lower affinity, respectively [1][2]. This kinetic discrimination confirms that DBR2 is not a generic enoate reductase but is selectively tuned for artemisinic aldehyde, consistent with its role as the gatekeeper of metabolic flux toward artemisinin rather than the competing arteannuin B branch [2]. The cofactor preference data show Km values of 0.095 mM for NADPH and 0.77 mM for NADH, indicating an 8-fold preference for NADPH as the hydride donor [1].

DBR2 affinity
Head-to-head
Km 0.019 mM (AAA) vs. 0.65–0.79 mM for (+)-carvone and 2-cyclohexen-1-one — 34–42-fold higher affinity
Kinetically tuned substrate specificity supports DBR2 enzyme assay calibration.
30°C, pH 7.5; NADPH cofactor preference confirmed.
enzyme kinetics substrate specificity artemisinin biosynthesis

Chemotype-Dependent Metabolic Fate: HAP Varieties Channel Artemisinic Aldehyde to Artemisinin; LAP Varieties Accumulate Artemisinic Acid

Artemisinic aldehyde sits at a bifurcation point in A. annua secondary metabolism, and its fate is determined by DBR2 expression levels. In high-artemisinin-producing (HAP) chemotypes (varieties '2/39', 'Chongqing', 'Anamed'), quantitative PCR shows significantly higher DBR2 expression, resulting in preferential conversion of AAA to dihydroartemisinic aldehyde (DHAAA) and subsequently to artemisinin [1]. In low-artemisinin-producing (LAP) chemotypes (varieties 'Meise', 'Iran#8', 'Iran#14', 'Iran#24', 'Iran#47'), low DBR2 expression causes AAA to instead be oxidized to artemisinic acid, which accumulates alongside arteannuin B [1][2]. Comprehensive NMR-based phytochemical analysis of over 80 natural products confirmed that the LAP chemotype accumulates high levels of 11,13-unsaturated amorphanes (artemisinic acid, arteannuin B, epi-deoxyarteannuin B), whereas the HAP chemotype is enriched in 11,13-saturated compounds (dihydroartemisinic acid, artemisinin) [2]. The DBR2 promoter in LAP varieties contains deletions/insertions upstream of the ATG start codon, providing a genetic basis for differential AAA flux [1].

Chemotype fate
Class-level
HAP varieties: AAA → DHAAA → artemisinin; LAP varieties: AAA → artemisinic acid → arteannuin B
Chemotype-dependent DBR2 expression dictates branch-point flux and final product profile.
Validated by NMR and qPCR across seven A. annua varieties.
chemotype metabolic flux artemisinic acid phytochemical profiling

Metabolic Engineering: DHAA/AA Ratio Increased from 2.53 to 10.05 by Redirecting Flux at the Artemisinic Aldehyde Branch Point

The strategic importance of artemisinic aldehyde as a metabolic branch point is demonstrated by engineering studies in Saccharomyces cerevisiae. When the complete biosynthetic pathway (ADS, CYP71AV1, ADH1, DBR2, ALDH1) was introduced, the initial ratio of dihydroartemisinic acid (DHAA, the artemisinin precursor) to artemisinic acid (AA, the arteannuin B precursor) was 2.53, indicating substantial flux leakage through the competing AA branch [1]. By constructing DBR2-ADH1 and DBR2-ALDH1 fusion proteins to physically co-localize the enzymes processing AAA, the DHAA/AA ratio was increased 1.75-fold to 6.97 [1]. Further rational engineering of ALDH1—specifically downsizing the active pocket and enhancing enzyme/NAD+ complex stability through the H194R mutation—increased the DHAA/AA ratio to 10.05, and ultimately achieved a DHAA titer of 1.70 g/L (DHAA/AA ratio of 9.84) in a 5 L bioreactor fermentation [1]. This quantitative demonstration that the AAA branch point can be manipulated to favor DHAA over AA by engineering the enzymes immediately downstream of AAA underscores its role as the critical control node.

Flux redirection
Head-to-head
DHAA/AA ratio improved from 2.53 to 10.05 via DBR2-ALDH1 engineering — a 3.97-fold increase
Supports yeast metabolic engineering process monitoring at the AAA branch point.
S. cerevisiae; 5 L bioreactor; DHAA titer 1.70 g/L.
metabolic engineering dihydroartemisinic acid Saccharomyces cerevisiae flux redirection

Tissue-Specific Distribution: Artemisinic Aldehyde Absent in Roots but Present in Leaves Alongside Dihydroartemisinic Acid and Artemisinin

Quantitative UPLC-QQQ-MS/MS analysis of seven artemisinin-related compounds across different A. annua tissues (roots, stems, leaves, lateral branches) revealed that artemisinic aldehyde was not detected in roots, whereas artemisinin and dihydroartemisinic acid were present in all tissues examined [1]. This tissue-specific absence of artemisinic aldehyde in roots, contrasted with its presence in aerial tissues, reflects the localization of upstream biosynthetic enzymes (CYP71AV1, ADH1) to glandular trichomes found on leaves, stems, and inflorescences but absent from roots [1]. The simultaneous quantification method achieved chromatographic separation on an Eclipse Plus RRHD C18 column with a gradient of 0.1% formic acid–5 mmol/L ammonium formate (A) and methanol (B) at a flow rate of 0.6 mL/min, providing baseline resolution of amorpha-4,11-diene, artemisinic aldehyde, dihydroartemisinic acid, artemisinic acid, artemisinin B, artemisitene, and artemisinin within 8 minutes [1].

Tissue specificity
Reported
AAA not detected in roots; present in leaves, stems, and branches alongside artemisinin and DHAA
Guides tissue selection for AAA extraction and quantitative reference calibration.
UPLC-QQQ-MS/MS; 8-min gradient separation.
tissue-specific localization UPLC-QQQ-MS/MS phytochemical quantification Artemisia annua

Enzymatic Stereospecificity: DBR2 Catalyzes Stereospecific Reduction of Artemisinic Aldehyde to (11R)-Dihydroartemisinic Aldehyde

The patent literature explicitly claims that artemisinic aldehyde double bond reductase (DBR2) provides improved stereospecific reduction of artemisinic aldehyde to (11R)-dihydroartemisinic aldehyde, in contrast to chemical reduction methods that may produce mixtures of C11 epimers [1]. The recombinant DBR2 enzyme was shown to be relatively specific for artemisinic aldehyde, with only minor activity on small α,β-unsaturated carbonyl compounds, and essentially no activity on artemisinic alcohol or artemisinic acid [2]. The stereospecificity of DBR2 ensures that the correct (11R) configuration is installed, which is essential for downstream enzymatic oxidation by ALDH1 to dihydroartemisinic acid and subsequent non-enzymatic photo-oxidation to artemisinin. In contrast, artemisinic acid (which retains the Δ11(13) double bond) cannot be stereospecifically reduced by DBR2 and is instead directed toward arteannuin B through a competing non-enzymatic pathway [2][3].

Stereospecificity
Class-level
DBR2 reduces AAA exclusively to (11R)-dihydroartemisinic aldehyde; artemisinic acid is not a substrate
Ensures correct C11 configuration for downstream photo-oxidation to artemisinin.
Recombinant DBR2; negligible activity on AA and artemisinic alcohol.
stereospecific reduction DBR2 (11R)-dihydroartemisinic aldehyde biocatalysis

High-Value Application Scenarios for Artemisinic Aldehyde Based on Quantitative Differentiation Evidence


DBR2 Enzymatic Activity Assays and Inhibitor Screening for Artemisinin Pathway Engineering

Artemisinic aldehyde is the only kinetically competent substrate for DBR2 (Km = 0.019 mM, 34- to 42-fold lower than alternative enoate substrates) and thus is irreplaceable for in vitro DBR2 enzyme assays and high-throughput inhibitor screening [1]. Researchers quantifying DBR2 activity in transgenic A. annua lines or heterologous hosts must use AAA as the substrate standard because the enzyme's relative specificity excludes artemisinic acid and artemisinic alcohol as substrates [2]. The assay conditions established by Zhang et al. (2008)—30°C, pH 7.5, 0.5 mM AAA, 1 mM NADPH, and GC/MS quantification—depend on the availability of purified AAA reference material [1].

Chemotype Discrimination and Variety Selection in A. annua Breeding Programs

Because artemisinic aldehyde is the branch-point metabolite whose fate (artemisinin vs. arteannuin B) is governed by chemotype-specific DBR2 expression, quantitative AAA profiling by UPLC-QQQ-MS/MS enables reliable discrimination between high-artemisinin-producing (HAP) and low-artemisinin-producing (LAP) varieties [1][2]. The validated method of Wang et al. (2024) simultaneously quantifies AAA alongside six other pathway intermediates across leaf, stem, and branch tissues, providing breeders with a multi-analyte tool for selecting HAP lines [2]. AAA reference standards are essential for calibrating this method and for confirming that root tissue—where AAA is undetectable—is excluded from sampling [2].

Metabolic Engineering of Yeast and Heterologous Hosts for Semi-Synthetic Artemisinin Production

Industrial semi-synthetic artemisinin production in engineered S. cerevisiae requires precise quantification and redirection of metabolic flux at the AAA branch point. The Zeng et al. (2020) study demonstrated that engineering the enzymes immediately downstream of AAA (DBR2 and ALDH1) increased the DHAA/AA ratio from 2.53 to 10.05, directly impacting the cost-efficiency of downstream chemical conversion [1]. Process monitoring and optimization in bioreactor settings (achieving 1.70 g/L DHAA titer) require AAA reference standards for HPLC calibration and for quantifying residual AAA accumulation, which indicates incomplete flux through the DBR2 step [1].

Reference Standard for Pharmacopeial Traceability and Analytical Method Validation

Artemisinic aldehyde serves as a reference standard for analytical method development, method validation (AMV), and quality-controlled (QC) applications during drug development and formulation stages, providing traceability against pharmacopeial standards such as USP or EP [1]. Its distinct retention time and mass spectrometric signature in UPLC-QQQ-MS/MS methods (chromatographic separation achieved in under 8 minutes with baseline resolution from six other artemisinin-related compounds) make it a critical calibrant for multi-analyte quantification in A. annua quality control and Chinese medicinal material authentication [2].

Application
Selection Property
Validation Focus
DBR2 enzyme assays and inhibitor screening
Substrate specificity for DBR2
Enzymatic kinetic parameter review
Chemotype discrimination in A. annua breeding
Branch-point metabolite profiling
Tissue-specific quantification method
Metabolic engineering of yeast for artemisinin precursors
DHAA/AA ratio monitoring
Bioreactor flux distribution review
Multi-analyte analytical method development
Chromatographic separation profile
Method accuracy and precision review
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